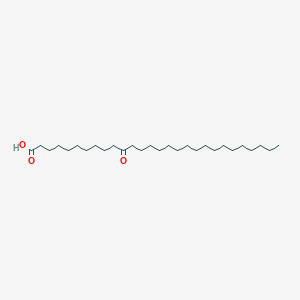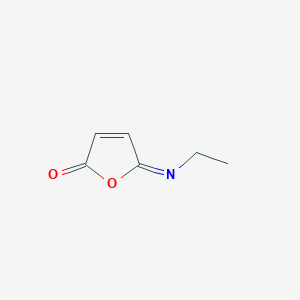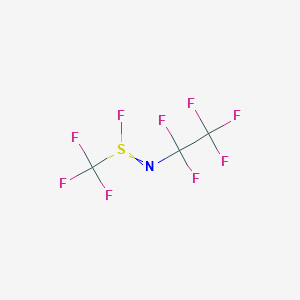
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride is a chemical compound with the molecular formula C3HF8NS It is known for its unique structural properties, which include multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride typically involves the reaction of methanesulfinyl chloride with pentafluoroethylamine in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of the fluorinating agents used in the process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfinyl fluoride and sulfonyl fluoride derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing fluorine atoms into molecules.
Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride involves its ability to interact with various molecular targets through its fluorine atoms. The compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the activity and stability of the target molecules, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinyl chloride
- 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfonyl fluoride
- 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinamide
Uniqueness
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride is unique due to its specific arrangement of fluorine atoms and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound in research and industrial applications, offering distinct advantages over similar compounds.
Properties
CAS No. |
69306-93-0 |
|---|---|
Molecular Formula |
C3F9NS |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
fluoro-(1,1,2,2,2-pentafluoroethylimino)-(trifluoromethyl)-λ4-sulfane |
InChI |
InChI=1S/C3F9NS/c4-1(5,6)2(7,8)13-14(12)3(9,10)11 |
InChI Key |
SWXCCNOIGQNIOF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(N=S(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


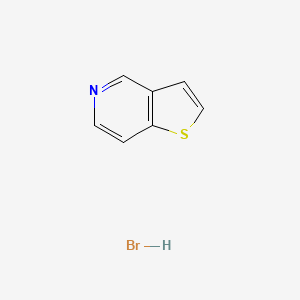
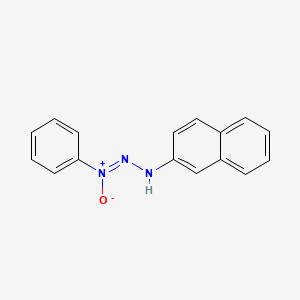


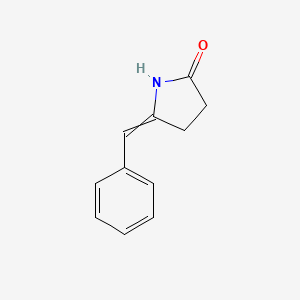
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)
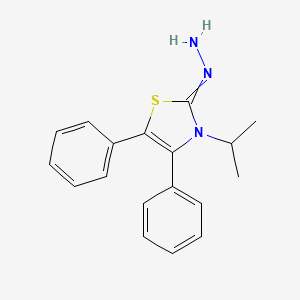

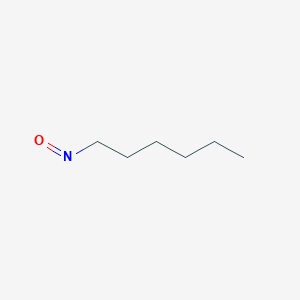
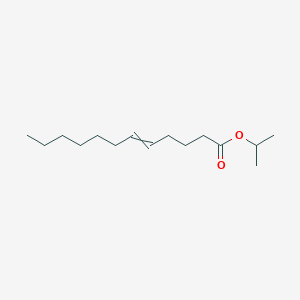
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
